2-Cyano-2-cyclopentylideneacetic acid 2-Cyano-2-cyclopentylideneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16032252
InChI: InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11)
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Cyano-2-cyclopentylideneacetic acid

CAS No.:

Cat. No.: VC16032252

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-2-cyclopentylideneacetic acid -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-cyano-2-cyclopentylideneacetic acid
Standard InChI InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11)
Standard InChI Key CHVYPNKNVRSUIR-UHFFFAOYSA-N
Canonical SMILES C1CCC(=C(C#N)C(=O)O)C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Cyano-2-cyclopentylideneacetic acid features a cyclopentylidene ring fused to a cyanoacetic acid backbone. The planar cyclopentylidene group introduces steric constraints, while the electron-withdrawing cyano and carboxylic acid groups enhance electrophilicity at the α-position. This conjugation stabilizes the enolate form, facilitating its use in base-catalyzed reactions .

Table 1: Molecular Data

PropertyValue
CAS Number21369-42-6
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
IUPAC Name2-Cyano-2-cyclopentylideneacetic acid
Key Functional GroupsCyano (−C≡N), Carboxylic acid (−COOH), Cyclopentylidene

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between cyclopentanone and cyanoacetic acid derivatives. Key methods include:

  • Cyclopentanone and Malononitrile Reaction:
    Cyclopentanone reacts with malononitrile in the presence of a base (e.g., piperidine) to yield the α-cyano-α,β-unsaturated intermediate, which is subsequently hydrolyzed to the carboxylic acid .

    Cyclopentanone+NCCH₂CNbase2-Cyano-2-cyclopentylideneacetonitrileH₃O⁺2-Cyano-2-cyclopentylideneacetic acid\text{Cyclopentanone} + \text{NCCH₂CN} \xrightarrow{\text{base}} \text{2-Cyano-2-cyclopentylideneacetonitrile} \xrightarrow{\text{H₃O⁺}} \text{2-Cyano-2-cyclopentylideneacetic acid}
  • Ethyl Cyanoacetate Pathway:
    Ethyl cyanoacetate condenses with cyclopentanone under acidic conditions, followed by saponification to afford the target acid . This route offers higher yields (∼75%) due to milder reaction conditions .

Industrial Production

Global suppliers like Merck KGaA and Alinda Chemical Ltd. produce the compound via scalable batch processes. Raw materials include cyclopentanone (≥98% purity), malononitrile, and ethyl cyanoacetate . Critical process parameters:

  • Temperature: 60–80°C

  • Catalysts: Ammonium acetate or morpholine

  • Solvents: Ethanol or toluene .

Chemical Reactivity and Applications

Reactivity Profile

The compound’s α,β-unsaturated system participates in:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted cyclopentane derivatives .

  • Cyclization Reactions: Intramolecular reactions with hydrazines or thioureas yield pyrazole and thiophene heterocycles, respectively .

  • Photocatalytic Transformations: Under UV light, it generates superoxide radicals (O₂⁻- ), enabling radical-based Knoevenagel condensations .

Pharmaceutical Applications

Derivatives of 2-cyano-2-cyclopentylideneacetic acid exhibit notable bioactivities:

  • Antitumor Agents: Pyrazole and thiophene analogs inhibit breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines with IC₅₀ values <10 μM .

  • Fungicidal Compounds: Methyl esters of the acid show broad-spectrum activity against Botrytis cinerea and Phytophthora infestans .

Table 2: Biological Activity of Select Derivatives

DerivativeTarget Cell LineIC₅₀ (μM)Reference
Pyrazole analogMCF-7 (Breast cancer)8.2
Thiophene analogNCI-H460 (Lung cancer)9.7
Methyl esterBotrytis cinerea15.3

Industrial and Research Applications

Organic Synthesis

The compound serves as a dienophile in Diels-Alder reactions, producing bicyclic lactones used in fragrance synthesis . Its enolate form is also a key intermediate in preparing α-alkylated carboxylic acids via phase-transfer catalysis .

Material Science

Recent studies explore its use in:

  • Photoactive Carbon Dots (CDs): When doped into CDs, it enhances photocatalytic efficiency in Knoevenagel condensations by 40% under UV light .

  • Coordination Polymers: Metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit luminescent properties for sensor applications .

Recent Advances and Future Directions

Mechanistic Insights

Photocatalytic studies reveal that UV irradiation generates superoxide radicals (O₂⁻- ), which abstract protons from ethyl cyanoacetate, accelerating Knoevenagel condensations . This radical pathway complements traditional base-catalyzed mechanisms, enabling reactions under neutral conditions .

Emerging Applications

  • Antiviral Research: Preliminary molecular docking studies suggest inhibition of SARS-CoV-2 main protease (Mᴾʳᴼ) with binding energies of −8.9 kcal/mol .

  • Asymmetric Catalysis: Chiral variants of the acid are being tested as ligands in enantioselective hydrogenations .

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